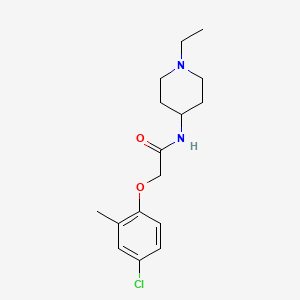![molecular formula C14H12N4OS2 B5800620 2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)
2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its potential in various fields such as medicine, biochemistry, and pharmacology.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of this compound.
3.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield and Purity: The synthesis of this compound is straightforward and yields a product of high purity.
2. Versatility: This compound can be used in various scientific research applications such as cancer research, antimicrobial activity, and neuroprotection.
Some of the limitations include:
1. Limited Availability: This compound is not readily available commercially and may need to be synthesized in the lab.
2. Lack of
In Vivo
Studies: Further in vivo studies are needed to evaluate the safety and efficacy of this compound.
4. Formulation Development: Further research is needed to develop formulations of this compound for various scientific research applications.
Conclusion
In conclusion, 2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound with significant potential in various scientific research applications. Its synthesis method is straightforward, and it has been shown to have antimicrobial activity, potential as a cancer therapeutic agent, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Some of the most significant directions include:
1. Development of Novel Cancer Therapeutics: Further research is needed to develop more potent and selective cancer therapeutics based on this compound.
2. Elucidation of
Synthesemethoden
The synthesis of 2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is obtained in high yield and purity and can be characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied extensively for its potential in various scientific research applications. Some of the most significant applications include:
1. Cancer Research: This compound has been studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Antimicrobial Activity: 2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its antimicrobial activity against various bacteria and fungi.
3. Neuroprotection: This compound has been studied for its potential in neuroprotection. It has been shown to protect neurons from damage caused by oxidative stress and other factors.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c15-12(19)9-21-14-17-16-13(11-7-4-8-20-11)18(14)10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLXOGPHZPJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)


![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)